Cholest-5-ene-3,19-diol,3-acetate, (3b)-
Description
Cholest-5-ene-3,19-diol,3-acetate, (3β)- is a sterol derivative characterized by a cholestane backbone (27 carbons) with hydroxyl groups at positions 3β and 19, and an acetyl group esterified at the 3β-hydroxyl. This compound is structurally related to cholesterol but distinguished by the additional 19-hydroxyl group and acetylation at C2. It has been identified in microbial transformation studies and marine organisms, such as gorgonian corals of the genus Junceella . The 19-hydroxylation and acetylation influence its physicochemical properties, metabolic stability, and biological activity, making it distinct from simpler sterols like cholesterol or cholesteryl acetate.
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23?,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI Key |
ZUYKAEVLUWUNMD-AYOWIUTNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)CO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3,19-diol,3-acetate, (3b)- typically involves the acetylation of 19-hydroxycholesterol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for Cholest-5-ene-3,19-diol,3-acetate, (3b)- are not well-documented in the literature. the general approach would involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3,19-diol,3-acetate, (3b)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halides and amines.
Scientific Research Applications
Cholest-5-ene-3,19-diol,3-acetate, (3b)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cholest-5-ene-3,19-diol,3-acetate, (3b)- involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The compound can modulate the activity of enzymes such as cholesterol oxidase and cholesterol esterase, affecting the overall cholesterol levels in cells . Additionally, it may influence signaling pathways related to lipid metabolism and cardiovascular health .
Comparison with Similar Compounds
19-Hydroxycholesterol [(3β)-Cholest-5-ene-3,19-diol]
- Structure : Shares the cholestane backbone with hydroxyl groups at C3β and C19 but lacks the 3-acetate group.
- Source: Biosynthesized via microbial transformations (e.g., Nocardia spp.) and isolated from marine organisms .
- Key Differences :
Cholesteryl Acetate [(3β)-Cholest-5-en-3-yl acetate]
- Structure : Contains a cholestane backbone with a 3β-acetate group but lacks the 19-hydroxyl.
- Source : Synthetic derivative of cholesterol, widely used in lipid metabolism studies .
- Key Differences: The absence of the 19-hydroxyl group simplifies its metabolic fate, as it cannot undergo further oxidation at C17. Cholesteryl acetate is more lipophilic than 19-hydroxycholesterol derivatives, favoring storage in lipid droplets rather than enzymatic processing .
Junceellosides (e.g., Junceelloside B and C)
- Structure: Cholestane-based glycosides with 19-hydroxyl groups and acetylated sugar moieties (e.g., 4′-O-acetyl-β-D-arabinopyranosyl) .
- Source : Isolated from gorgonian corals (Junceella spp.).
- Key Differences: Glycosylation at C3 introduces polar sugar residues, enhancing water solubility compared to non-glycosylated acetylated sterols. Biological activity: Junceellosides exhibit anti-inflammatory and cytotoxic properties, likely due to combined glycosylation and acetylation patterns .
Androst-5-ene-3,19-diol,3-acetate, (3β)-
- Structure : Androstane backbone (C19) with 3β-acetate and 19-hydroxyl groups.
- Source : Detected in pyrolysis studies of plant materials .
- Key Differences :
Structural and Functional Data Table
Research Findings and Implications
- Metabolic Stability: The 3-acetate group in Cholest-5-ene-3,19-diol,3-acetate enhances resistance to hydrolysis by esterases compared to non-acetylated 19-hydroxycholesterol, as observed in microsomal studies .
- Biological Activity : 19-Hydroxylation is rare in animal sterols but common in marine steroids, suggesting ecological roles in coral defense mechanisms .
- Structural Analogues : Androstane derivatives lack the cholestane side chain, limiting their utility in cholesterol-related metabolic studies but highlighting their role in hormone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
